1-stearoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) (sodiuM salt)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

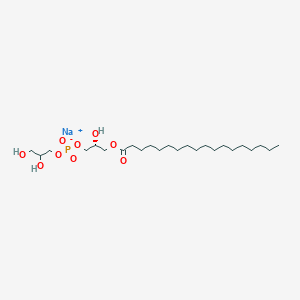

1-Stearoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) is a lysophospholipid containing stearic acid at the sn-1 position. This compound is utilized in the generation of micelles, liposomes, and other types of artificial membranes, including lipid-based drug carrier systems .

准备方法

合成路线和反应条件: 反应通常涉及使用催化剂和特定的反应条件,以确保硬脂酸在 sn-1 位置的正确定位 .

工业生产方法: 该化合物的工业生产涉及大规模酯化过程,通常利用自动化系统来控制反应条件,如温度、pH 值和反应物浓度。 最终产品通过结晶和色谱等技术进行纯化,以达到高纯度水平 .

化学反应分析

反应类型: 1-硬脂酰-2-羟基-sn-甘油-3-磷酸甘油 (钠盐) 经历多种化学反应,包括:

氧化: 此反应可能发生在硬脂酸部分,导致形成氧化衍生物。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

主要产物:

氧化: 氧化溶血磷脂。

科学研究应用

1-硬脂酰-2-羟基-sn-甘油-3-磷酸甘油 (钠盐) 在科学研究中具有广泛的应用:

化学: 用于研究脂类生化和膜动力学。

生物学: 用于创建人工膜,用于研究膜蛋白和脂质相互作用。

医学: 用于基于脂质的药物递送系统,以增强治疗剂的生物利用度和稳定性。

作用机制

1-硬脂酰-2-羟基-sn-甘油-3-磷酸甘油 (钠盐) 的作用机制涉及其整合到脂质双层中,在那里它可以影响膜流动性和渗透性。它与膜蛋白和其他脂质相互作用,影响其功能和分布。 该化合物还可以作为疏水药物的载体,促进其向靶细胞的递送 .

类似化合物:

1-油酰-2-羟基-sn-甘油-3-磷酸甘油 (钠盐): 在 sn-1 位置含有油酸而不是硬脂酸。

1-硬脂酰-2-羟基-sn-甘油-3-磷酸胆碱: 一种具有相似结构但头部基团不同的溶血磷脂酰胆碱.

独特性: 1-硬脂酰-2-羟基-sn-甘油-3-磷酸甘油 (钠盐) 由于其特定的脂肪酸组成和头部基团而具有独特性,这赋予了其独特的生物物理特性和基于脂质的药物递送系统中的应用 .

相似化合物的比较

1-Oleoyl-2-hydroxy-sn-glycero-3-PG (sodium salt): Contains oleic acid instead of stearic acid at the sn-1 position.

1-Stearoyl-2-hydroxy-sn-glycero-3-PC: A lysophosphatidylcholine with a similar structure but different head group.

Uniqueness: 1-Stearoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) is unique due to its specific fatty acid composition and head group, which confer distinct biophysical properties and applications in lipid-based drug delivery systems .

生物活性

1-Stearoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), commonly referred to as lysophosphatidylglycerol (LPG), is a phospholipid that plays significant roles in various biological processes. This compound is characterized by its unique structure, which includes a stearic acid moiety at the sn-1 position and a hydroxy group at the sn-2 position. Its biological activity is primarily attributed to its interactions with cellular membranes and proteins, influencing processes such as cell signaling, membrane dynamics, and lipid metabolism.

- Molecular Formula : C₁₈H₃₅NaO₄P

- Molecular Weight : 534.6 g/mol

- CAS Number : 858124

Mechanisms of Biological Activity

Lysophosphatidylglycerol exhibits several biological activities that are crucial for cellular functions:

- Detergent Properties : LPG acts as a detergent, facilitating the solubilization of membrane proteins, which is particularly useful in biochemical assays and structural biology studies .

- Cell Signaling : As a lysophospholipid, LPG is involved in cell signaling pathways. It can activate various G-protein coupled receptors (GPCRs), leading to downstream effects such as inflammation, cell proliferation, and apoptosis .

- Membrane Dynamics : LPG influences membrane fluidity and integrity. Its incorporation into lipid bilayers alters the physical properties of membranes, which can affect protein function and cell signaling .

1. Interaction with Membrane Proteins

A study by Huang et al. demonstrated that LPG effectively solubilizes the cystic fibrosis transmembrane conductance regulator (CFTR), highlighting its utility in purifying membrane proteins for functional studies . The research indicated that LPG's detergent properties are superior compared to traditional detergents, providing a more native environment for protein studies.

2. Role in Inflammation

Research has shown that lysophosphatidylglycerol can modulate inflammatory responses. For instance, it has been implicated in the regulation of immune cell migration and activation through its interaction with specific receptors on immune cells . This property suggests potential therapeutic applications in inflammatory diseases.

3. Lipid Metabolism

Iqbal et al. explored the changes in lysophospholipid levels under abiotic stress conditions in plants, revealing that LPG levels can fluctuate significantly in response to environmental stressors . This finding underscores the role of LPG in plant stress responses and its potential use as a biomarker for abiotic stress tolerance.

Comparative Analysis

| Property/Activity | LPG (Sodium Salt) | Other Lysophospholipids |

|---|---|---|

| Detergent Activity | High | Variable |

| Cell Signaling | Yes | Yes |

| Membrane Fluidity | Increases | Depends on structure |

| Therapeutic Potential | Anti-inflammatory properties | Varies by lipid type |

属性

IUPAC Name |

sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-octadecanoyloxypropyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H49O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)31-19-23(27)21-33-34(29,30)32-20-22(26)18-25;/h22-23,25-27H,2-21H2,1H3,(H,29,30);/q;+1/p-1/t22?,23-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKMAWZFXVEIMC-DBCZNGTMSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48NaO9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。